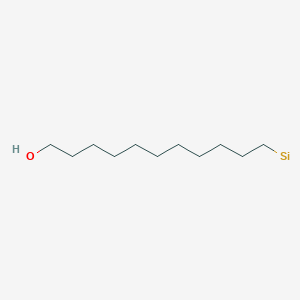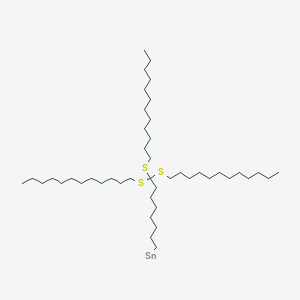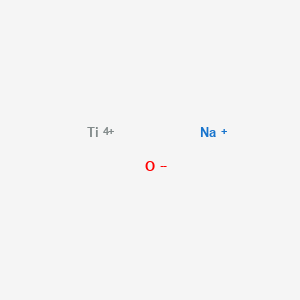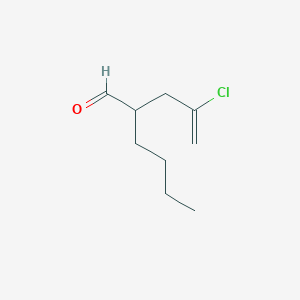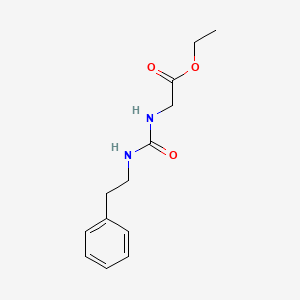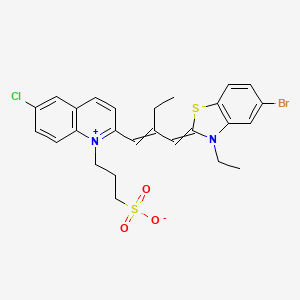
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, is a chemical compound with the molecular formula C11H18S It is characterized by the presence of a methanethione group attached to a 2,2,6,6-tetramethylcyclohexylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with a suitable thiolating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the methanethione group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon.
Substitution: The methanethione group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-based biochemistry.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The pathways involved may include redox reactions and thiol-disulfide exchange reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol: A simpler thiol compound with a similar functional group.
Cyclohexylmethanethiol: A compound with a similar cyclohexyl group but different substitution pattern.
Tetramethylcyclohexanone: The precursor used in the synthesis of Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-.
Uniqueness
Methanethione, (2,2,6,6-tetramethylcyclohexylidene)-, is unique due to the presence of both the methanethione group and the 2,2,6,6-tetramethylcyclohexylidene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54440-00-5 |
|---|---|
Formule moléculaire |
C11H18S |
Poids moléculaire |
182.33 g/mol |
InChI |
InChI=1S/C11H18S/c1-10(2)6-5-7-11(3,4)9(10)8-12/h5-7H2,1-4H3 |
Clé InChI |
LABDEHMCFFYOLL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1=C=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


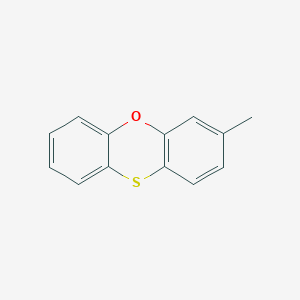
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)


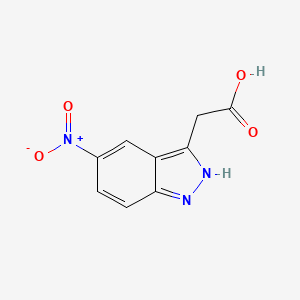
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
